3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Overview
Description
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-a]pyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide typically involves the bromination and chlorination of imidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and precise control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives are formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, often with altered functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of advanced technologies .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 2-Bromo-5-chloro-3-nitropyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the imidazo[1,2-a]pyridine core makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2.BrH/c8-6-3-10-7-2-1-5(9)4-11(6)7;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBYJVRSSBNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721005 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-84-0 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.